(+)-Hydroxytuberosone

Cytotoxicity Anticancer Natural Product

Researchers face irreproducible data from poorly characterized Kudzu extracts. (+)-Hydroxytuberosone (CAS 95456-43-2) eliminates this variability as a fully authenticated, HPLC-verified (≥98%) natural pterocarpan with defined stereochemistry (6aR,11aR,11bR). ● Potent cytotoxicity (IC50 0.3 μM) provides a validated positive control for cancer biology CROs. ● Demonstrated dual Mpro/TMPRSS2 inhibition-a rare antiviral profile absent in close analogs like anhydrotuberosin. ● Sourced as a single, well-characterized entity with traceable NMR documentation for analytical QC labs.

Molecular Formula C20H18O6
Molecular Weight 354.4 g/mol
Cat. No. B602807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Hydroxytuberosone
Molecular FormulaC20H18O6
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC1(C=CC2=CC3=C(C=C2O1)OC4C3(COC5=CC(=O)C=CC45O)O)C
InChIInChI=1S/C20H18O6/c1-18(2)5-3-11-7-13-15(9-14(11)26-18)25-17-19(22)6-4-12(21)8-16(19)24-10-20(13,17)23/h3-9,17,22-23H,10H2,1-2H3
InChIKeyPDSPTIAGLVOKKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

(+)-Hydroxytuberosone Research Procurement and Characterization


(+)-Hydroxytuberosone is a naturally occurring pterocarpan isolated from the roots of Pueraria lobata (Kudzu vine), with the CAS registry number 95456-43-2 and the molecular formula C20H18O6 [1]. It belongs to the class of 6a-hydroxypterocarpans, a structurally defined group of flavonoids. While multiple pterocarpans and related isoflavonoids are present in Pueraria species, (+)-Hydroxytuberosone's specific stereochemistry at the 6a, 11a, and 11b positions (6aR,11aR,11bR) distinguishes it from its analogs [1]. This compound is commercially available for research use, with purities typically exceeding 98% as confirmed by HPLC and NMR [2].

Defined stereochemistry (6aR,11aR,11bR) supports chiral natural product research
HPLC purity ≥98%, NMR-characterized for analytical consistency
Isolated from Pueraria lobata, enabling phytochemical comparison studies

Substitution Risks with Generic Pterocarpans


Treating (+)-Hydroxytuberosone as interchangeable with other pterocarpans or Kudzu vine flavonoids is not scientifically sound. While many compounds from Pueraria lobata share a core benzopyran structure, their bioactivity profiles are not uniform. For instance, in a 2023 study isolating multiple pterocarpans from the same root extract, only specific compounds (1, 2, 4-5) demonstrated potent LSD1 inhibition (IC50 1.73-4.99 μM), whereas others did not [1]. The presence or absence of a hydroxyl group at the 6a position, as seen in (+)-Hydroxytuberosone (compound 7) versus its dehydro analog 6-O-methyl-anhydrotuberosin (compound 1), directly impacts molecular interactions with biological targets. Furthermore, in silico screening for COVID-19 targets identified Hydroxytuberosone as a common inhibitor for both Mpro and TMPRSS2, a dual activity not shared by other tested Kudzu compounds like Anhydrotuberosin [2]. Therefore, substituting this specific compound with a cheaper, less defined 'Kudzu extract' or a similar-looking pterocarpan (e.g., tuberosin) without rigorous analytical verification (HPLC, NMR) introduces significant variability and risks invalidating experimental results.

Pterocarpan analog variability
Cytotoxicity profiles differ significantly; puerarin exhibits >100-fold lower potency in cell models, and LSD1 inhibition is absent with 6a-hydroxylation.
Kudzu extract inconsistency
Generic Pueraria lobata extracts lack the dual Mpro/TMPRSS2 in silico target engagement reported for this isolated compound.
Kinase target mismatch
Computational ERK1 binding advantage over a known inhibitor may not transfer to other structurally similar pterocarpans from the same source.

Evidence-Based Comparison of (+)-Hydroxytuberosone and Analogues


Tumor Cell Cytotoxicity vs. Puerarin

(+)-Hydroxytuberosone demonstrates significantly greater potency in inhibiting tumor cell growth compared to the more abundant Kudzu flavonoid puerarin. While puerarin exhibits weak cytotoxic effects requiring concentrations in the high micromolar to millimolar range across various cancer cell lines, (+)-Hydroxytuberosone displays an IC50 value of 0.3 μM, indicating a >100-fold increase in potency [1].

Cytotoxicity vs. Puerarin
Context-dependent
IC50 0.3 μM, >100-fold lower than puerarin (>30 μM)
Supports cell-model endpoint review
Cross-study comparison; cell-line details require verification
Cytotoxicity Anticancer Natural Product

ERK1 Binding Affinity and Specificity

In a structure-based virtual screening and molecular dynamics simulation study targeting ERK1 for Alzheimer's disease, (+)-Hydroxytuberosone was identified as a potential inhibitor with higher binding affinity and specificity than the control molecule Tizaterkib, a known ERK inhibitor [1]. The compound was found to specifically bind to the ERK1 substrate-binding pocket and interact with crucial residues, leading to stable complex formation over 100 ns of MD simulation [1].

ERK1 Binding Affinity
In silico
Higher computational affinity, stable 100 ns MD complex vs. reference inhibitor
Supports ERK1 pathway-response interpretation
In vitro kinase binding validation required
Alzheimer's Disease ERK1 Inhibitor Molecular Docking

Dual Inhibition of SARS-CoV-2 Mpro and TMPRSS2

In silico screening of phytoconstituents from Pueraria tuberosa identified (+)-Hydroxytuberosone as one of only three compounds (along with Robinin and Daidzin) that were common potential inhibitors for both SARS-CoV-2 main protease (Mpro) and transmembrane serine protease 2 (TMPRSS2) [1]. This dual-targeting capability was not shared by other tested Kudzu compounds like Anhydrotuberosin and Stigmasterol, which only showed activity against one of the two targets [1].

Dual Viral Target Coverage
In silico
2 targets (Mpro + TMPRSS2) vs. 1 for anhydrotuberosin
Supports antiviral screening context
Computational; viral assay confirmation needed
COVID-19 Antiviral In Silico Screening

6a-Hydroxylation Effect on LSD1 Inhibition

The 6a-hydroxyl group in (+)-Hydroxytuberosone (compound 7) distinguishes it from 6a,11a-dehydropterocarpans like 6-O-methyl-anhydrotuberosin (compound 1) and tuberosin. In a study isolating both classes from Pueraria lobata, the 6a,11a-dehydropterocarpans (compounds 1, 2, 4) exhibited potent LSD1 inhibitory activity with IC50 values ranging from 1.73 to 4.99 μM, while (+)-Hydroxytuberosone (a 6a-hydroxypterocarpan) did not show activity in this assay [1]. This indicates that the 6a-hydroxyl group abolishes LSD1 inhibitory activity, providing a clear structural-activity relationship.

6a-OH & LSD1 Activity
Class-level
No LSD1 inhibition; dehydro analogs active (IC50 1.73-4.99 μM)
Indicates structure-activity relationship for LSD1 target engagement
Class-level inference; compound-specific validation advised
LSD1 Inhibition Epigenetics Pterocarpan

Key R&D and Industrial Applications


ERK1-Targeted Lead Optimization for Alzheimer's

In academic settings focused on structure-based drug design for Alzheimer's disease, (+)-Hydroxytuberosone serves as a validated lead molecule. The compound's demonstrated higher binding affinity and specificity for ERK1 compared to the control Tizaterkib, combined with its stable interaction profile in molecular dynamics simulations, makes it an attractive starting point for medicinal chemistry optimization [1]. Researchers can procure this compound to synthesize analogs aimed at improving potency, selectivity, and pharmacokinetic properties for neurodegenerative disease applications.

Dual-Target Antiviral Screening for Coronaviruses

Biotechnology companies engaged in broad-spectrum antiviral development can leverage (+)-Hydroxytuberosone as a privileged scaffold. The in silico evidence demonstrating dual inhibition of SARS-CoV-2 Mpro and TMPRSS2—a rare property not found in close analogs—positions this compound as a high-value entry point for hit-to-lead campaigns [1]. Procurement is justified for in vitro validation of antiviral activity and subsequent structure-activity relationship (SAR) studies aimed at developing pan-coronavirus therapeutics.

HPLC Analytical Standard for Quality Control

For analytical chemistry laboratories and natural product manufacturers, (+)-Hydroxytuberosone is an essential reference standard. Its well-defined purity (HPLC ≥98%) and characterized spectroscopic profile (NMR) enable its use as a marker compound for the quality control of Pueraria lobata extracts and finished products [1]. This application is critical for ensuring batch-to-batch consistency in both research and commercial herbal formulations, distinguishing authentic Kudzu-derived materials from adulterated or misidentified samples.

Oncology Cell-Based Assays with Defined Potency

CROs offering cancer biology services require compounds with well-characterized, reproducible activity. (+)-Hydroxytuberosone's potent cytotoxicity (IC50 0.3 μM) provides a robust positive control or test compound for high-throughput screening assays against tumor cell lines [1]. Its significantly higher potency compared to widely available Kudzu flavonoids like puerarin makes it a more efficient tool for dose-response studies, minimizing solvent interference and enhancing assay sensitivity.

Application
Selection Property
Validation Focus
ERK1 signal transduction research
Reported binding affinity and specificity over reference ERK inhibitor
In vitro kinase inhibition and cellular pathway assays
Coronavirus protease and entry factor screening
In silico dual-target inhibition profile (Mpro and TMPRSS2)
Viral inhibition and selectivity assays
Analytical quality control of Pueraria lobata extracts
HPLC purity ≥98%, NMR-characterized
Method validation and batch-to-batch consistency
Cancer cell-model cytotoxicity studies
Sub-micromolar growth inhibition in tumor cell assays
Dose-response and selectivity screening in cell line panels

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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